molecular formula C23H21N3O4S B12006156 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate CAS No. 606961-57-3

4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate

Cat. No.: B12006156
CAS No.: 606961-57-3
M. Wt: 435.5 g/mol
InChI Key: YAAZZGSKGGSVKS-XDHOZWIPSA-N
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Description

4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate is a complex organic compound that belongs to the class of thiazolotriazole derivatives. This compound is characterized by its unique structure, which includes a thiazolo[3,2-b][1,2,4]triazole core, an ethoxyphenyl group, and a dimethylphenyl acetate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate typically involves multiple steps, starting from readily available starting materials

    Formation of Thiazolotriazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include thiosemicarbazide and α-haloketones, which react to form the thiazolotriazole ring system.

    Introduction of Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, where an ethoxyphenyl halide reacts with the thiazolotriazole intermediate.

    Acetylation: The final step involves the acetylation of the dimethylphenyl group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolotriazole core, potentially forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetate moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include phenolic derivatives, alcohol derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate involves its interaction with specific molecular targets and pathways. The compound’s thiazolotriazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biological pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate
  • 4-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate
  • 4-[(E)-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate

Uniqueness

The uniqueness of 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate lies in its specific structural features, such as the combination of the ethoxyphenyl group and the dimethylphenyl acetate moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

606961-57-3

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

[4-[(E)-[2-(4-ethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2,6-dimethylphenyl] acetate

InChI

InChI=1S/C23H21N3O4S/c1-5-29-18-8-6-17(7-9-18)21-24-23-26(25-21)22(28)19(31-23)12-16-10-13(2)20(14(3)11-16)30-15(4)27/h6-12H,5H2,1-4H3/b19-12+

InChI Key

YAAZZGSKGGSVKS-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=C(C(=C4)C)OC(=O)C)C)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C(=C4)C)OC(=O)C)C)SC3=N2

Origin of Product

United States

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